N-butyl-6-(2,6-dichlorophenoxy)hexan-1-amine
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Overview
Description
N-butyl-6-(2,6-dichlorophenoxy)hexan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a butyl group attached to a hexanamine backbone, with a dichlorophenoxy group at the sixth position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-(2,6-dichlorophenoxy)hexan-1-amine typically involves the reaction of 6-bromohexan-1-amine with 2,6-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-(2,6-dichlorophenoxy)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The dichlorophenoxy group can be reduced to form a phenol derivative.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Scientific Research Applications
N-butyl-6-(2,6-dichlorophenoxy)hexan-1-amine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-6-(2,6-dichlorophenoxy)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-butyl-6-(2-chlorophenoxy)hexan-1-amine: Similar structure but with one less chlorine atom.
N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine: Similar structure but with chlorine atoms at different positions.
Uniqueness
N-butyl-6-(2,6-dichlorophenoxy)hexan-1-amine is unique due to the specific positioning of the dichlorophenoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-butyl-6-(2,6-dichlorophenoxy)hexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Cl2NO/c1-2-3-11-19-12-6-4-5-7-13-20-16-14(17)9-8-10-15(16)18/h8-10,19H,2-7,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFDPKVUMXIOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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